molecular formula C20H32O5 B152153 delta-12-Pgd2 CAS No. 64072-89-5

delta-12-Pgd2

Katalognummer: B152153
CAS-Nummer: 64072-89-5
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: OBTVQKDILGZFPY-WBYUMCMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Delta-12-Prostaglandin J2 (Δ¹²-PGJ2; CAS 87893-54-7) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2) under aqueous conditions in the presence of serum albumin . Its molecular formula is C₂₀H₃₀O₄, with a molecular weight of 334.45 g/mol. Structurally, it features a cyclopentenone ring and a conjugated double bond system, which confers electrophilic properties critical for its biological activity. Key characteristics include:

  • Physicochemical Properties: Predicted density of 1.111 g/cm³, boiling point of 531.2°C, and solubility in DMSO (20 mg/mL), ethanol (10 mg/mL), and PBS pH 7.2 (0.1 mg/mL) .
  • Biological Activity: Δ¹²-PGJ2 exhibits anti-tumor and anti-viral effects, notably inhibiting murine leukemia L1210 cells (IC₅₀ = 0.7 μg/mL) and acting as a moderate peroxisome proliferator-activated receptor gamma (PPARγ) ligand .
  • Endogenous Presence: Detected in human urine at 50–150 ng/24 hours, indicating its role in physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Delta-12-Prostaglandin D2 can be synthesized through the chemical decomposition of Prostaglandin D2. The synthesis involves the isomerization of Prostaglandin H2 to produce Prostaglandin D2, which then undergoes further chemical reactions to form Delta-12-Prostaglandin D2 .

Industrial Production Methods: : The industrial production of Delta-12-Prostaglandin D2 typically involves the large-scale synthesis of Prostaglandin D2, followed by its conversion to Delta-12-Prostaglandin D2 through controlled chemical reactions. The process requires precise reaction conditions, including temperature control and the use of specific catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: : Δ12-Prostaglandin D2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der Schlüsselreaktionen ist die Addition von Thiol-Nukleophilen, die eine wichtige Rolle in seinem Stoffwechsel spielt .

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

    Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Thiole oder Amine unter kontrollierten Bedingungen.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Δ12-Prostaglandin D2, wie z. B. Δ12-Prostaglandin J2, das signifikante biologische Aktivitäten aufweist .

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Eosinophil Activation and Chemotaxis

Delta-12-PGD2 has demonstrated significant effects on eosinophil behavior. It acts as a chemoattractant and induces a respiratory burst in human eosinophils, comparable to PGD2 itself . Studies indicate that this compound enhances eosinophil migration towards eotaxin, making it a crucial player in allergic inflammation .

Table 1: Eosinophil Response to this compound

Parameter Effect of this compound
ChemoattractionHigh efficacy comparable to PGD2
Respiratory burstInduced effectively
Eosinophil migrationEnhanced response to eotaxin

Role in Asthma and Allergic Responses

In asthma, this compound contributes to the recruitment of eosinophils and Th2 lymphocytes into inflamed tissues. Its action through CRTH2 is pivotal in mediating these inflammatory responses .

Neurobiological Applications

Neuritogenesis Enhancement

Research indicates that this compound can enhance neuritogenesis, particularly when combined with nerve growth factor (NGF). This effect is mediated through calcium-dependent pathways involving the transient receptor potential vanilloid-type 1 (TRPV1) channel .

Table 2: Effects on Neuritogenesis

Condition Outcome with this compound
NGF treatmentEnhanced neurite outgrowth
Calcium influxIncreased due to TRPV1 activation
Neuronal differentiationPromoted effectively

Cardiovascular Applications

Cardiomyocyte Apoptosis

This compound has been implicated in promoting apoptosis in cardiomyocytes. Its effects on heart tissue suggest a dual role in both promoting inflammation and potentially contributing to cardiac dysfunction . This highlights the need for careful consideration of this compound in cardiovascular research.

Case Studies

  • Asthma Models
    • In animal models of asthma, this compound administration led to increased eosinophil infiltration and exacerbated airway hyperresponsiveness, underscoring its role in allergic inflammation .
  • Neuronal Studies
    • In vitro studies using PC12 cells showed that this compound significantly enhanced NGF-induced neurite outgrowth, demonstrating its potential therapeutic application in neurodegenerative conditions .
  • Cardiac Dysfunction
    • Clinical observations have linked elevated levels of PGD2 metabolites, including this compound, with increased rates of cardiomyocyte apoptosis in patients with heart failure .

Wirkmechanismus

Delta-12-Prostaglandin D2 exerts its effects through interaction with specific receptors and molecular pathways. It is known to bind to prostaglandin receptors, leading to the activation of various signaling cascades. These pathways involve the regulation of inflammatory responses, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Prostaglandins

Structural and Functional Comparison

Prostaglandins share a 20-carbon skeleton but differ in functional groups and double bond positions, leading to divergent biological activities. Below is a comparative analysis of Δ¹²-PGJ2 with key analogs:

Table 1: Structural and Functional Comparison of Δ¹²-PGJ2 and Related Prostaglandins

Compound CAS Number Key Structural Features Primary Biological Roles Receptor Affinity
Δ¹²-PGJ2 87893-54-7 Cyclopentenone, Δ¹² double bond Anti-tumor, PPARγ activation PPARγ (moderate)
15-Deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2) NA Δ¹²,¹⁴ double bonds, cyclopentenone Anti-inflammatory, PPARγ agonist PPARγ (potent)
PGD2 41598-07-6 Two ketone groups, Δ⁹,¹² double bonds Bronchoconstriction, immune regulation DP1/DP2 receptors
PGE2 363-24-6 Δ⁸,¹² double bonds, hydroxyl group Inflammation, fever, pain mediation EP1–EP4 receptors

Key Observations :

  • Electrophilic Reactivity : Δ¹²-PGJ2 and 15d-PGJ2 contain α,β-unsaturated carbonyl groups, enabling covalent modification of cellular proteins (e.g., Keap1 in Nrf2 pathway) .
  • Receptor Specificity : While 15d-PGJ2 is a potent PPARγ agonist, Δ¹²-PGJ2 exhibits weaker PPARγ binding, suggesting divergent downstream effects .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Properties of Δ¹²-PGJ2 and Analogs

Compound Solubility (mg/mL) LogP (Predicted) Bioavailability Excretion Pathway
Δ¹²-PGJ2 DMSO: 20; PBS: 0.1 3.2 (estimated) Not reported Renal (50–150 ng/24h)
15d-PGJ2 DMSO: >10; Water: <0.1 2.8 Low Hepatic metabolism
PGD2 Ethanol: 50; Water: <0.1 2.5 Rapid clearance Urinary metabolites

Critical Differences :

  • Tissue Penetration : The moderate LogP of Δ¹²-PGJ2 (estimated 3.2) suggests better membrane permeability than polar analogs like PGE2 (LogP ~1.5) .

Tables :

  • Table 1 and Table 2 were constructed using physicochemical and biological data from referenced sources.

Biologische Aktivität

Delta-12-Prostaglandin D2 (Δ12-PGD2) is a cyclopentenone prostaglandin derived from Prostaglandin D2 (PGD2), known for its significant biological activities, particularly in the context of inflammation, immune response, and cancer. This article reviews the biological activity of Δ12-PGD2, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications based on diverse research findings.

Overview of Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins, including Δ12-PGD2, are formed through the dehydration of PGD2 and are characterized by a reactive α,β-unsaturated carbonyl group. This structure is crucial for their biological activity, as it allows interaction with various cellular targets rather than binding to traditional G-protein coupled receptors (GPCRs) .

Interaction with Receptors

Δ12-PGD2 acts primarily through the Chemoattractant Receptor-homologous Molecule Expressed on Th2 cells (CRTH2) and the D prostanoid (DP) receptor. It has been shown to induce calcium mobilization in cells expressing CRTH2 with high potency . This interaction is significant in mediating eosinophil activation and recruitment during allergic responses.

Key Findings:

  • Δ12-PGD2 is a potent agonist for CRTH2, leading to activation of eosinophils and Th2 lymphocytes .
  • It enhances eosinophil migration towards eotaxin, a chemokine involved in allergic inflammation .

Anti-inflammatory Properties

Research indicates that Δ12-PGD2 possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-12 (IL-12). In murine dendritic cells, Δ12-PGD2 reduces IL-12 production in response to stimuli like lipopolysaccharide (LPS) or CD40L . This inhibition is mediated through both DP1-dependent and independent pathways, affecting NF-kB activation critical for IL-12 synthesis.

Eosinophil Activation and Chemotaxis

Δ12-PGD2 has been identified as a strong chemoattractant for eosinophils. Studies demonstrate that it induces a respiratory burst in these cells and enhances their chemotactic response to other signals such as eotaxin . This property underscores its role in allergic responses and asthma.

Biological Activity Effect Mechanism
Eosinophil ActivationInduces shape change and migrationCRTH2 receptor activation
IL-12 InhibitionReduces production in dendritic cellsDP1-dependent and independent pathways
Chemotaxis EnhancementIncreases response to eotaxinFacilitates signaling via shared receptors

Anti-tumor Activity

Emerging evidence suggests that Δ12-PGD2 exhibits anti-tumor properties. It induces cell cycle arrest or apoptosis in various tumor cell lines, depending on the specific conditions and cell types involved . The underlying mechanisms may involve modulation of transcription factors such as NF-kB.

Case Studies

  • Eosinophil Recruitment in Allergic Inflammation : A study demonstrated that Δ12-PGD2 significantly enhances eosinophil recruitment during allergic reactions, suggesting its potential as a therapeutic target in asthma management .
  • Inhibition of IL-12 Production : Research involving murine dendritic cells revealed that Δ12-PGD2 effectively inhibits IL-12 production during immune responses, highlighting its role in modulating adaptive immunity .
  • Anti-cancer Properties : Investigations into the anti-tumor effects of Δ12-PGD2 have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Δ12-PGD2 in biological samples, and how do their limitations impact data reliability?

  • Methodological Answer : Δ12-PGD2 is typically analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity for low-abundance lipids. However, matrix effects in biological samples (e.g., plasma) can interfere with quantification. To mitigate this, researchers should use isotope-labeled internal standards (e.g., deuterated Δ12-PGD2) and validate methods with spike-recovery experiments . Gas chromatography-MS (GC-MS) is less common due to derivatization requirements but offers complementary structural confirmation.

Q. How can researchers ensure reproducibility in Δ12-PGD2 synthesis protocols across different laboratories?

  • Methodological Answer : Reproducibility hinges on detailed experimental documentation, including reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography parameters). Collaborative inter-laboratory validation studies, as recommended in , should be conducted to identify protocol sensitivities. For novel synthetic routes, nuclear magnetic resonance (NMR) and high-resolution MS data must be included in supplementary materials to confirm structural integrity .

Advanced Research Questions

Q. What experimental frameworks are optimal for investigating Δ12-PGD2’s role in inflammatory signaling pathways, and how can conflicting data from in vitro vs. in vivo models be reconciled?

  • Methodological Answer : Use a tiered approach:

  • In vitro : Primary cell cultures (e.g., macrophages) treated with Δ12-PGD2 under controlled oxygen levels to mimic physiological conditions. Include pathway-specific inhibitors (e.g., COX-2 inhibitors) to isolate mechanisms.
  • In vivo : Transgenic models (e.g., PGDS-knockout mice) to study systemic effects. Conflicting data often arise from differences in bioavailability or compensatory pathways. Meta-analysis of dose-response curves and tissue-specific metabolomic profiling can resolve discrepancies .

Q. How should researchers design studies to address contradictory findings on Δ12-PGD2’s dual pro- and anti-inflammatory roles in chronic diseases?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

  • Novelty : Focus on tissue-specific receptor isoforms (e.g., DP1 vs. DP2) that may mediate opposing effects.
  • Ethical : Use patient-derived organoids instead of animal models where possible.
  • Data Analysis : Employ Bayesian statistics to quantify uncertainty in contradictory results, as highlighted in for handling outlier data .

Q. What strategies are effective for integrating heterogeneous datasets (e.g., genomic, lipidomic) to elucidate Δ12-PGD2’s metabolic networks?

  • Methodological Answer : Adopt a "data contextualization" framework ():

  • Evidence Layer : Aggregate raw data (e.g., RNA-seq, LC-MS/MS) into a unified platform with standardized metadata (sample IDs, timepoints).
  • Argument Layer : Use pathway enrichment tools (e.g., KEGG, Reactome) to generate hypotheses linking Δ12-PGD2 levels to gene expression patterns.
  • Validation : Cross-validate findings with siRNA knockdown experiments targeting candidate genes .

Q. Data Management and Validation

Q. How can researchers resolve inconsistencies in Δ12-PGD2 quantification between commercial ELISA kits and LC-MS/MS?

  • Methodological Answer : ELISA kits may cross-react with structurally similar prostaglandins. Validate kits using LC-MS/MS as a reference method for a subset of samples. Report coefficients of variation (CVs) and limits of detection (LODs) for both methods in supplementary materials. This aligns with ’s emphasis on transparency in data reporting .

Q. What are the best practices for curating and sharing Δ12-PGD2 datasets to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer :

  • Metadata : Include experimental conditions (pH, temperature), instrument settings, and data preprocessing steps.
  • Repositories : Use discipline-specific platforms (e.g., MetaboLights for metabolomics) with unique digital object identifiers (DOIs).
  • Ethics : For human data, anonymize participant identifiers and document informed consent protocols, as per .

Q. Experimental Design and Frameworks

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for preclinical studies on Δ12-PGD2?

  • Methodological Answer :

  • Population : Define cell lines or animal strains with genetic backgrounds affecting PG biosynthesis (e.g., COX-1/2 variants).
  • Intervention : Specify Δ12-PGD2 concentrations (e.g., physiological vs. supraphysiological ranges).
  • Comparison : Use vehicle controls and inactive analogs (e.g., Δ12-PGA2) to isolate Δ12-PGD2-specific effects.
  • Outcome : Quantify endpoints like cytokine secretion or leukocyte infiltration. This structured approach reduces bias, as noted in .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVQKDILGZFPY-WBYUMCMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348009
Record name delta12-Prostaglandin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64072-89-5
Record name delta12-Prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta12-Prostaglandin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.